

Neotame-d5 chemical structure and molecular weight

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Compound of Interest

Compound Name: Neotame-d5

Cat. No.: B14752747

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Technical Whitepaper: Neotame-d5

Physicochemical Profiling, Structural Analysis, and LC-MS/MS Methodologies^[1]

Executive Summary

Neotame-d5 is the stable isotope-labeled analog of the high-intensity sweetener Neotame (E961).^[1] Enriched with five deuterium atoms on the phenylalanine moiety, it serves as the definitive Internal Standard (IS) for the quantification of Neotame in complex matrices (biological fluids, environmental waters, and food formulations). This guide details the chemical structure, molecular weight calculations, and the mechanistic logic behind its use in Isotope Dilution Mass Spectrometry (IDMS).

Chemical Identity and Structural Analysis^{[2][3]}

Core Chemical Data

Neotame-d5 is chemically distinct from its unlabeled counterpart due to the isotopic substitution on the aromatic ring.

- Chemical Name:

-[N-(3,3-Dimethylbutyl)-L-

-aspartyl]-L-(phenyl-d5)-alanine 1-methyl ester[1]

- CAS Number: 165450-17-9 (Unlabeled parent); Specific labeled CAS often proprietary/custom (e.g., listed as "**Neotame-d5**" by suppliers like Clearsynth or TRC).[1]

- Molecular Formula:

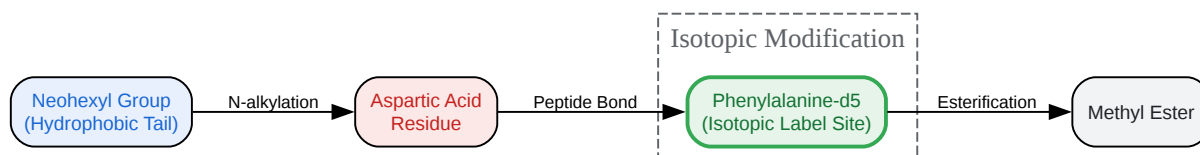
[1]

- Molecular Weight: 383.49 g/mol (Calculated) vs. 378.46 g/mol (Unlabeled)[1]

- Exact Mass: 383.2468 (Monoisotopic)[1]

Structural Visualization

The deuterium labeling occurs on the phenyl ring of the phenylalanine residue. This position is metabolically stable and resistant to back-exchange in aqueous solvents, making it superior to labile amide/acidic proton labeling.[1]



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Figure 1: Modular structural breakdown of **Neotame-d5**. The green node highlights the Phenylalanine-d5 moiety where the +5 Da mass shift originates.

Physicochemical Properties[1][2][4][5][6]

Understanding the physical behavior of **Neotame-d5** is critical for stock solution preparation and extraction protocols.

Property	Value / Description	Experimental Implication
Solubility (Water)	~12.6 g/L (at 25°C)	Moderate solubility.[1] Aqueous stocks should be prepared in 50:50 MeOH:Water to prevent precipitation during storage.
Solubility (Ethanol)	Very Soluble (>100 g/L)	Preferred solvent for primary stock solutions (1 mg/mL).[1]
pKa Values	pKa1 ≈ 3.03 (COOH), pKa2 ≈ 8.0 (NH)	Amphoteric nature.[1] In LC-MS, pH control is vital.[1] At pH > 4, it exists as a zwitterion or anion.[1]
LogP	~3.8 (Estimated)	Hydrophobic enough for good retention on C18 columns; requires high organic content for elution.[1]
Stability	High thermal stability	More stable than Aspartame; does not readily form diketopiperazine (DKP) due to N-alkylation hindering cyclization.[1]

Analytical Methodology: LC-MS/MS

The "Gold Standard" for Neotame analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using **Neotame-d5** as the Internal Standard.[1]

Ionization Logic: Positive vs. Negative Mode

Neotame contains both a secondary amine (basic) and a carboxylic acid (acidic).[1]

- Negative Mode (ESI-): Preferred for multi-sweetener panels (e.g., analyzing with Acesulfame-K, Saccharin).[1]
 - Precursor:

- Positive Mode (ESI+): Preferred for high-sensitivity dedicated Neotame assays due to the easy protonation of the secondary amine.
 - Precursor:

Mass Transitions (MRM)

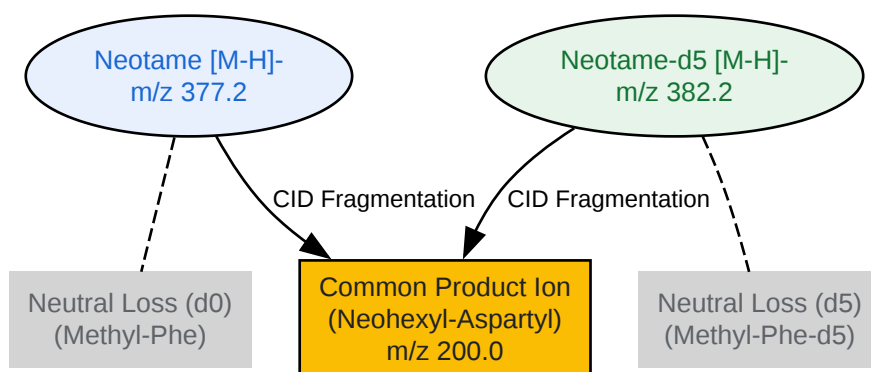
The selection of Multiple Reaction Monitoring (MRM) transitions is the core of the specificity.

Compound	Ionization	Precursor ()	Product ()	Loss/Fragment Identity
Neotame	ESI (-)	377.2	200.0	Loss of Methyl-Phenylalanyl moiety
Neotame-d5	ESI (-)	382.2	200.0	Loss of Methyl-(d5)Phenylalanyl moiety
Neotame	ESI (+)	379.2	347.2	Loss of Methanol (-32 Da)
Neotame-d5	ESI (+)	384.2	352.2	Loss of Methanol (-32 Da)

Critical Mechanistic Insight: In Negative Mode, the primary fragment (

200) corresponds to the N-(3,3-dimethylbutyl)-aspartyl moiety.^[1] Because the d5-label is on the phenyl ring (which is lost in the neutral fragment), the product ion (

200) remains the same for both labeled and unlabeled forms. Specificity is achieved solely through the shift in the Precursor ion (377 vs. 382).



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Figure 2: Negative Mode Fragmentation Logic. Note that the product ion (m/z 200) is identical for both forms; the d5 label is carried away in the neutral loss.

Experimental Protocol: Validated Workflow

Stock Solution Preparation[1]

- Primary Stock: Dissolve 1.0 mg **Neotame-d5** in 10 mL Methanol (Concentration: 100 µg/mL). Store at -20°C.
- Working Internal Standard (WIS): Dilute Primary Stock with water to 100 ng/mL.
- Spiking: Add WIS to all samples (standards, blanks, unknowns) to achieve a final concentration of 10 ng/mL before extraction.[1]

Sample Extraction (Beverage/Water Matrix)[1]

- Method: "Dilute and Shoot" is sufficient for most beverages due to high Neotame concentrations.
- Step 1: Degas carbonated beverages via ultrasonication (10 min).
- Step 2: Mix 100 µL Sample + 50 µL **Neotame-d5** WIS.
- Step 3: Dilute to 1.0 mL with Mobile Phase A (Water + 0.1% Formic Acid).[1]
- Step 4: Vortex (30s) and Centrifuge (10,000 x g, 5 min).

- Step 5: Transfer supernatant to LC vial.

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 μ m) or Phenyl-Hexyl for alternative selectivity.[1]
- Mobile Phase A: Water + 10 mM Ammonium Acetate (or 0.1% Formic Acid).[1]
- Mobile Phase B: Acetonitrile (or Methanol).[1]
- Gradient:
 - 0.0 min: 10% B[1]
 - 1.0 min: 10% B[1]
 - 4.0 min: 90% B[1]
 - 5.0 min: 90% B[1]
 - 5.1 min: 10% B (Re-equilibration)
- Flow Rate: 0.3 - 0.4 mL/min.[1]

Quality Assurance & References

Validation Criteria

- Isotopic Purity: Ensure **Neotame-d5** has <0.5% unlabeled (d0) contribution to prevent false positives in low-level samples.
- Cross-Talk: Inject a high concentration **Neotame-d5** blank to verify no signal appears in the Neotame (377->200) channel.
- Linearity:

over the range of 0.5 ng/mL to 500 ng/mL.

References

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Sources

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